![molecular formula C8H10ClNO2S B3289594 1-(4-chlorophenyl)-N-methylmethanesulfonamide CAS No. 85952-19-8](/img/structure/B3289594.png)
1-(4-chlorophenyl)-N-methylmethanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-methylmethanesulfonamide, also known as Cl-IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is widely distributed in various tissues and organs, including the brain, heart, lungs, liver, and immune system. Cl-IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The adenosine A3 receptor is a G protein-coupled receptor that is activated by adenosine and other agonists, such as 1-(4-chlorophenyl)-N-methylmethanesulfonamide. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways regulate various cellular processes, such as cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In cancer, this compound has been shown to induce apoptosis and inhibit angiogenesis by downregulating various signaling pathways, such as the Wnt/β-catenin pathway and the VEGF pathway. In inflammation, this compound has been shown to reduce inflammation and oxidative stress by modulating the immune response and inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function by activating the adenosine A3 receptor and regulating various signaling pathways, such as the PI3K-Akt pathway and the CREB pathway.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for the adenosine A3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its instability in aqueous solutions and its potential off-target effects on other adenosine receptors.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-N-methylmethanesulfonamide, such as:
1. Development of more stable and potent analogs of this compound for therapeutic applications.
2. Investigation of the role of this compound in other diseases, such as cardiovascular diseases and metabolic disorders.
3. Elucidation of the molecular mechanisms underlying the effects of this compound on various signaling pathways.
4. Development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.
5. Investigation of the potential synergy of this compound with other drugs or therapies in various diseases.
Conclusion
This compound is a potent and selective agonist of the adenosine A3 receptor that has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. This compound has several advantages for lab experiments, such as its high potency and selectivity for the adenosine A3 receptor, but also has some limitations, such as its instability in aqueous solutions. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of this compound and to develop more stable and potent analogs for therapeutic applications.
Scientific Research Applications
1-(4-chlorophenyl)-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce inflammation and oxidative stress by modulating the immune response. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function by activating the adenosine A3 receptor.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYACBWYLBGTPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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